Potassium thioacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

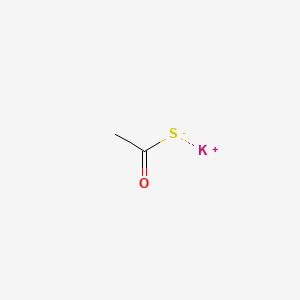

C2H3KOS |

|---|---|

Molecular Weight |

114.21 g/mol |

IUPAC Name |

potassium;ethanethioate |

InChI |

InChI=1S/C2H4OS.K/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1 |

InChI Key |

AFNBMGLGYSGFEZ-UHFFFAOYSA-M |

Canonical SMILES |

CC(=O)[S-].[K+] |

physical_description |

Beige solid with a stench; Hygroscopic; [Sigma-Aldrich MSDS] |

Related CAS |

507-09-5 (Parent) |

Origin of Product |

United States |

Foundational & Exploratory

Potassium Thioacetate: A Comprehensive Technical Guide to its Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Potassium thioacetate (B1230152) (CH₃COSK) is a versatile and widely utilized reagent in organic synthesis, primarily serving as a nucleophilic source of the thioacetate anion. Its application is crucial in the formation of thioesters and, subsequently, in the introduction of thiol functional groups into a diverse range of molecules, a key step in the development of numerous pharmaceutical agents and other fine chemicals. This technical guide provides an in-depth overview of the synthesis, properties, and key applications of potassium thioacetate, complete with detailed experimental protocols and data presented for practical use by researchers in the field.

Physical and Chemical Properties

This compound is a white to off-white or beige crystalline solid.[1][2] It is characterized by a strong, unpleasant odor, often described as a stench.[3] The compound is hygroscopic and sensitive to air and moisture, necessitating storage in a tightly sealed container under an inert atmosphere.[1] Key physical and chemical properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Chemical Formula | C₂H₃KOS | [1][3] |

| Molar Mass | 114.21 g/mol | [1][3] |

| Appearance | White to off-white/beige crystalline powder | [1][2] |

| Melting Point | 173-176 °C | [2][4] |

| Solubility | Highly soluble in water, moderately soluble in ethanol (B145695), insoluble in benzene (B151609) and toluene. | [1] |

| pKa of parent acid (Thioacetic acid) | ~3.4 | [5] |

Synthesis of this compound

This compound can be synthesized through several methods. The most common and practical laboratory-scale preparations involve the neutralization of thioacetic acid with a potassium base. For large-scale industrial production, methods starting from materials like diketene (B1670635) have also been developed. Below are detailed protocols for two common laboratory synthesis methods.

Synthesis from Thioacetic Acid and Potassium Hydroxide (B78521)

This method is a straightforward acid-base neutralization reaction that yields this compound with high purity.

Experimental Protocol:

-

Dissolution of Base: In a round-bottom flask equipped with a magnetic stirrer, dissolve potassium hydroxide (1.0 equivalent) in ethanol (e.g., 1.5 mL per 100 mg of KOH).[6]

-

Addition of Thioacetic Acid: To the stirred solution, add thioacetic acid (1.0 equivalent) dropwise at room temperature.[6] An exothermic reaction will occur.

-

Reaction Completion and Isolation: Stir the mixture for a few minutes at room temperature.[6]

-

Solvent Removal: Remove the solvent by rotary evaporation. The resulting solid is crude this compound.[6]

-

Purification: Wash the obtained yellow powder with tetrahydrofuran (B95107) (THF) to remove any unreacted starting materials and impurities.[6]

-

Drying: Dry the purified this compound under vacuum to yield a light yellow powder.[6]

Synthesis from Thioacetic Acid and Potassium Carbonate

An alternative method utilizes the less caustic base, potassium carbonate. This reaction can be performed in a high-concentration ethanol solvent, allowing for simultaneous reaction and crystallization.

Experimental Protocol:

-

Suspension of Base: In a reaction kettle, add high-concentration ethanol and then potassium carbonate. Stir the mixture and control the temperature between -15 to 40 °C.

-

Addition of Thioacetic Acid: Slowly add thioacetic acid dropwise to the stirred suspension. The this compound will begin to crystallize out of the solution.

-

Reaction and Crystallization: After the addition is complete, continue to stir the reaction mixture for 3-20 hours while maintaining the temperature between -15 to 40 °C.

-

Isolation: Isolate the crystalline product by centrifugation.

-

Washing and Drying: Leach the product, followed by vacuum drying and vacuum packaging to obtain high-quality this compound.

Synthesis of the Precursor: Thioacetic Acid

Thioacetic acid is the key precursor for the synthesis of this compound. A common laboratory preparation involves the reaction of acetic anhydride (B1165640) with hydrogen sulfide (B99878).[5]

Experimental Protocol:

-

Reaction Setup: In a flask equipped with a stirrer, condenser, gas inlet tube, and thermometer, add acetic anhydride (1.0 mole) and a catalytic amount of powdered sodium hydroxide (0.025 mole).[7]

-

Introduction of Hydrogen Sulfide: Pass hydrogen sulfide gas into the stirred mixture. The reaction is exothermic, and the temperature should be maintained between 50-55 °C using intermittent cooling.[7]

-

Reaction Monitoring: Continue the addition of hydrogen sulfide for approximately 6 hours, or until the gas is no longer absorbed.[7]

-

Initial Purification: Transfer the reaction mixture to a distillation apparatus and distill rapidly at reduced pressure (e.g., 200 mm Hg) to separate the product from sodium salts.[7]

-

Fractional Distillation: Collect the distillate, which is a mixture of thioacetic acid and acetic acid. Fractionally distill this mixture at atmospheric pressure. The fraction boiling at 86-88 °C is nearly pure thioacetic acid.[7]

Key Applications in Organic Synthesis

The primary application of this compound is as a reagent for the synthesis of thioacetate esters from alkyl halides.[8] These thioacetate esters are stable intermediates that can be readily hydrolyzed to yield the corresponding thiols.[8] This two-step process is a common and reliable method for introducing a thiol group into a molecule.

Synthesis of Thioacetate Esters from Alkyl Halides

The reaction of this compound with an alkyl halide proceeds via a nucleophilic substitution (SN2) mechanism.[9]

Experimental Protocol:

-

Dissolution of this compound: In a round-bottom flask, dissolve this compound (1.5 equivalents) in a suitable solvent such as dimethylformamide (DMF) (approximately 10 volumes).[9]

-

Addition of Alkyl Halide: To the stirred solution, add the alkyl halide (1.0 equivalent).[9]

-

Reaction: Stir the reaction mixture at room temperature for 1-2 hours.[9] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding a brine solution.[9]

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as hexanes (3 x 10 mL).[9]

-

Drying and Concentration: Combine the organic layers and dry over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate). Filter and concentrate the filtrate under reduced pressure to obtain the crude thioacetate.[9]

-

Purification: If necessary, purify the crude product by column chromatography on silica (B1680970) gel.[9]

Signaling Pathways and Experimental Workflows

The synthesis and application of this compound can be visualized through logical diagrams to better understand the process flow.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C2H3KOS | CID 4463282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 硫代乙酸钾 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Thioacetic acid - Wikipedia [en.wikipedia.org]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

The Role of Potassium Thioacetate in Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Potassium thioacetate (B1230152) (KSAc) has emerged as an indispensable reagent in modern organic synthesis, prized for its versatility as a robust sulfur nucleophile. This white, water-soluble solid provides a stable and less odorous alternative to thiols for the introduction of sulfur-containing functionalities into organic molecules. Its applications span from the synthesis of simple thioesters to the construction of complex sulfur-containing heterocycles and active pharmaceutical ingredients (APIs). This technical guide provides an in-depth overview of the core applications of potassium thioacetate, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate its effective use in research and development.

Core Applications in Organic Synthesis

This compound's utility stems from its ability to deliver the thioacetate anion (CH₃COS⁻), a potent nucleophile that readily participates in a variety of transformations. The primary applications can be categorized as follows:

-

Synthesis of Thioacetate Esters: The most fundamental application of this compound is the synthesis of thioacetate esters via nucleophilic substitution reactions. These esters are stable intermediates that can be readily isolated and purified, serving as protected thiols that can be deprotected under mild conditions.

-

Formation of Thiols: Thioacetate esters are valuable precursors to thiols. Hydrolysis or alcoholysis of the thioester moiety cleanly yields the corresponding thiol, avoiding the use of foul-smelling and easily oxidized thiol starting materials.

-

Transition-Metal-Catalyzed Cross-Coupling Reactions: this compound is a key coupling partner in palladium- and copper-catalyzed reactions for the formation of carbon-sulfur bonds, particularly for the synthesis of S-aryl thioacetates.[1][2]

-

One-Pot Syntheses: The reactivity of this compound allows for the development of efficient one-pot procedures for the synthesis of thiols, thioethers, and other sulfur-containing compounds directly from halides or other suitable precursors, thereby improving step economy and reducing waste.[3]

-

Synthesis of Sulfur-Containing Heterocycles: As a versatile sulfur source, this compound is employed in the construction of various sulfur-containing heterocyclic scaffolds, which are prevalent in many biologically active molecules.[4][5][6]

Data Presentation: Reaction Conditions and Yields

The following tables summarize quantitative data for key reactions involving this compound, providing a comparative overview of different synthetic methodologies.

| Table 1: Synthesis of Thioacetates from Alkyl Halides | ||||

| Alkyl Halide | Solvent | Reaction Time | Yield (%) | Reference |

| Benzyl (B1604629) bromide | DMF | 1-2 hours | >90 | [7] |

| 4-Vinylbenzyl chloride | DMF | 1-2 hours | >90 | [7] |

| Various Alkyl Halides | Ethanol, Acetone, or DMF | 3-96 hours | Not specified | [1] |

| Table 2: Palladium-Catalyzed Synthesis of S-Aryl Thioacetates | ||||

| Aryl Halide/Triflate | Catalyst System | Conditions | Yield (%) | Reference |

| Aryl bromides/triflates | Pd catalyst | Microwave, 160 °C, 1,4-dioxane (B91453) | 65-91 | [8] |

| 4-iodophenyl methyl ketone | CuI/1,10-phenanthroline | 100 °C, 24 h, Toluene | 89 | [2] |

| 4-iodoanisole | CuI/1,10-phenanthroline | 100 °C, 24 h, Toluene | 74 | [2] |

| Table 3: One-Pot Synthesis of Thiols from Alkyl Halides | ||||

| Alkyl Halide | Solvent | Conditions | Yield (%) | Reference |

| Various Alkyl Halides | Not specified | Microwave irradiation | >90 | [9] |

Key Experimental Protocols

This section provides detailed methodologies for representative transformations utilizing this compound.

Protocol 1: General Procedure for the Synthesis of Thioacetates from Alkyl Halides

This protocol describes a standard Sₙ2 reaction for the preparation of a thioacetate ester.[7]

Materials:

-

Alkyl halide (1.0 equivalent)

-

This compound (1.5 equivalents)

-

Dimethylformamide (DMF)

-

Brine solution

-

Hexanes

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve this compound in DMF (10 volumes).

-

To this solution, add the alkyl halide.

-

Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding brine solution.

-

Extract the aqueous layer with hexanes (3 x 10 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude thioacetate.

-

Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Palladium-Catalyzed Synthesis of S-Aryl Thioacetates

This method is employed for the formation of a C-S bond between an aryl group and the thioacetate moiety.[8]

Materials:

-

Aryl bromide or triflate (1.0 equivalent)

-

This compound (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

-

Ligand (e.g., Xantphos, dppf)

-

1,4-Dioxane

-

Microwave reactor

Procedure:

-

To a microwave reaction vessel, add the aryl bromide or triflate, this compound, palladium catalyst, and ligand.

-

Add anhydrous 1,4-dioxane to the vessel.

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture at 160 °C for the specified time (typically 15-60 minutes).

-

After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure.

-

Purify the residue by column chromatography to obtain the S-aryl thioacetate.

Protocol 3: One-Pot Synthesis of Unsymmetrical Sulfides

This protocol outlines a thiol-free, one-pot method for the synthesis of sulfides from benzyl bromides.[3][10]

Materials:

-

Benzyl bromide (1.0 equivalent)

-

This compound (1.1 equivalents)

-

Methanol

-

Potassium carbonate (2.0 equivalents)

-

Alkyl halide (1.2 equivalents)

Procedure:

-

In a round-bottom flask, dissolve the benzyl bromide and this compound in methanol.

-

Stir the mixture at room temperature for 2 hours to form the S-benzyl thioacetate intermediate.

-

Add potassium carbonate to the reaction mixture to facilitate the in situ deacetylation, generating the thiolate anion.

-

Add the second alkyl halide to the mixture.

-

Continue stirring at room temperature until the reaction is complete (monitored by TLC).

-

Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Mechanistic Insights and Visualizations

The following diagrams, generated using Graphviz, illustrate the mechanisms of key reactions and experimental workflows involving this compound.

Caption: Sₙ2 mechanism for thioacetate ester synthesis.

Caption: Hydrolysis of a thioacetate ester to a thiol.

Caption: Catalytic cycle for Pd-catalyzed S-arylation.

Caption: Experimental workflow for one-pot sulfide synthesis.

Applications in Drug Development

The introduction of sulfur atoms into drug candidates can significantly modulate their pharmacological properties, including potency, selectivity, and metabolic stability. This compound serves as a key reagent in the synthesis of numerous APIs. For instance, it has been utilized in the preparation of a novel sulfone-containing DPP-IV inhibitor.[8] In this synthesis, this compound was coupled with the core framework of the inhibitor in 87% yield to form a key intermediate, which was then elaborated to the final drug candidate in an 84% overall yield.[8] The ability to efficiently and cleanly introduce the thioacetate group, which can then be converted to other sulfur functionalities, makes KSAc a valuable tool in the drug discovery and development pipeline.[4][11]

Conclusion

This compound is a highly effective and versatile reagent for the introduction of sulfur into organic molecules. Its stability, ease of handling, and broad reactivity profile make it a superior choice over traditional sulfur sources in many applications. From the straightforward synthesis of thioesters and thiols to its use in complex, one-pot, and transition-metal-catalyzed reactions, this compound offers chemists a powerful tool for the construction of sulfur-containing compounds. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to fully leverage the synthetic potential of this important reagent.

References

- 1. ias.ac.in [ias.ac.in]

- 2. researchgate.net [researchgate.net]

- 3. One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 7. benchchem.com [benchchem.com]

- 8. The application of potassium thioacetate_Chemicalbook [chemicalbook.com]

- 9. terra-docs.s3.us-east-2.amazonaws.com [terra-docs.s3.us-east-2.amazonaws.com]

- 10. One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04872H [pubs.rsc.org]

- 11. nbinno.com [nbinno.com]

The Versatility of Potassium Thioacetate as a Sulfur Source in the Synthesis of Novel Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and medicinal chemistry, the introduction of sulfur atoms into molecular frameworks is a critical strategy for modulating biological activity, enhancing metabolic stability, and improving pharmacokinetic profiles. Potassium thioacetate (B1230152) (KSAc) has emerged as a cornerstone reagent in this field, offering a safe, efficient, and versatile method for the incorporation of sulfur. This technical guide provides an in-depth overview of the applications of potassium thioacetate in the synthesis of novel compounds, with a focus on experimental protocols, quantitative data, and the biological relevance of the resulting molecules.

Core Applications of this compound

This compound is a white, water-soluble solid that serves as a readily available and nucleophilic source of the thioacetate anion.[1][2][3][4][5] Its odorless nature and ease of handling make it an attractive alternative to volatile and malodorous thiols, aligning with the principles of green chemistry.[6] The primary applications of this compound in organic synthesis include the preparation of thioesters, thiols, and a variety of sulfur-containing heterocycles, polymers, and other bioactive compounds.[3][4][5]

Synthesis of Thioesters and Thiols

A fundamental application of this compound is in the synthesis of thioacetate esters through the reaction with alkylating agents such as alkyl halides.[3] These thioesters are stable intermediates that can be subsequently hydrolyzed to afford the corresponding thiols.[3]

Experimental Workflow: From Alkyl Halide to Thiol

Palladium-Catalyzed Synthesis of S-Aryl Thioacetates

This compound is extensively used in palladium-catalyzed cross-coupling reactions with aryl halides and triflates to form S-aryl thioacetates.[1][7][8] These reactions are crucial for the synthesis of precursors to a wide range of pharmaceuticals and materials.[3]

Experimental Protocol: Synthesis of S-Aryl Thioacetates

A mixture of an aryl bromide or triflate (1.0 mmol), this compound (1.5 mmol), a palladium catalyst such as Pd₂(dba)₃ (2.5 mol%), and a suitable ligand like Xantphos (5 mol%) is prepared in a solvent like 1,4-dioxane.[4] The reaction is often carried out under microwave irradiation at elevated temperatures (e.g., 160 °C) to achieve high yields.[4] The reaction tolerates a variety of functional groups, including esters, ketones, and carbamates.[4]

| Entry | Aryl Halide/Triflate | Product | Yield (%) |

| 1 | 4-Bromobenzonitrile | S-(4-cyanophenyl) ethanethioate | 91 |

| 2 | 4-Bromoacetophenone | S-(4-acetylphenyl) ethanethioate | 85 |

| 3 | Ethyl 4-bromobenzoate | S-(4-(ethoxycarbonyl)phenyl) ethanethioate | 88 |

| 4 | 3-Bromopyridine | S-(pyridin-3-yl) ethanethioate | 75 |

Table 1: Representative yields for the palladium-catalyzed synthesis of S-aryl thioacetates. Data compiled from various sources.[4][8]

One-Pot Synthesis of Unsymmetrical Sulfides

A significant advancement in the use of this compound is the development of one-pot procedures for the synthesis of unsymmetrical sulfides, which avoids the isolation of intermediate thioacetates or thiols.[9] This approach is highly efficient and atom-economical.

Experimental Protocol: One-Pot Synthesis of Unsymmetrical Sulfides from Benzyl (B1604629) Bromides

To a solution of benzyl bromide (0.87 mmol) and this compound (0.87 mmol) in methanol (B129727) (10 mL), the reaction is stirred at room temperature for 2 hours. Subsequently, potassium carbonate (2.61 mmol) is added, and the mixture is stirred for 10 minutes to facilitate the in-situ deacetylation to the thiolate. Finally, a second electrophile (e.g., an alkyl halide, 0.87 mmol) is added, and the reaction is stirred at room temperature until completion.[9]

| Entry | Electrophile 1 | Electrophile 2 | Product | Yield (%) |

| 1 | Benzyl bromide | Allyl bromide | Allyl(benzyl)sulfane | 92 |

| 2 | 4-Methoxybenzyl bromide | Ethyl bromide | (4-Methoxybenzyl)(ethyl)sulfane | 88 |

| 3 | Benzyl bromide | Propargyl bromide | Benzyl(prop-2-yn-1-yl)sulfane | 85 |

| 4 | 4-Chlorobenzyl bromide | Benzyl bromide | Bis(4-chlorobenzyl)sulfane | 89 |

Table 2: Yields for the one-pot synthesis of unsymmetrical sulfides.[9]

Application in the Synthesis of Bioactive Molecules

The utility of this compound as a sulfur source is prominently featured in the synthesis of various bioactive compounds, including enzyme inhibitors and antiviral agents.

Case Study 1: Synthesis of a Dipeptidyl Peptidase IV (DPP-IV) Inhibitor Intermediate

DPP-IV inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. The synthesis of a key intermediate for a novel sulfone-containing DPP-IV inhibitor utilizes a palladium-catalyzed coupling with this compound.[4]

Experimental Protocol: Synthesis of a DPP-IV Inhibitor Intermediate

A precursor molecule containing a triazine-substituted pyrrolidine (B122466) and a bromo-aromatic group (0.20 mmol) is coupled with this compound under optimized palladium-catalyzed conditions to yield the corresponding S-aryl thioacetate intermediate.[4] This key intermediate is obtained in an 87% yield.[4] Subsequent one-pot deacylation, alkylation, oxidation, and deprotection steps lead to the final DPP-IV inhibitor in an 84% overall yield.[4]

Experimental Workflow: DPP-IV Inhibitor Synthesis

Case Study 2: Potential Role in the Synthesis of Captopril (B1668294) Analogues

Captopril is a well-known angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension and heart failure.[10] Its structure features a crucial thiol group. The synthesis of captopril and its derivatives often involves the use of (S)-3-acetylthio-2-methylpropanoic acid, a key intermediate that can be synthesized using thioacetic acid, for which this compound is a salt.

Signaling Pathway: Mechanism of Action of ACE Inhibitors like Captopril

Captopril exerts its therapeutic effect by inhibiting the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS).[2] Inhibition of ACE prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[2] This leads to vasodilation and a reduction in blood pressure.[2] Furthermore, the binding of captopril to ACE can trigger intracellular signaling cascades, including the phosphorylation of JNK and ERK1/2, which may contribute to its beneficial effects beyond simple blood pressure control.[1]

Conclusion

This compound is an indispensable reagent in modern organic and medicinal chemistry. Its role as a safe, versatile, and efficient sulfur source enables the synthesis of a wide array of novel compounds with significant potential in drug development and materials science. The experimental protocols and data presented in this guide highlight its broad applicability and reliability. As the demand for novel sulfur-containing molecules continues to grow, the importance of this compound in the synthetic chemist's toolbox is set to increase even further.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. What is the mechanism of Captopril? [synapse.patsnap.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. scispace.com [scispace.com]

- 5. The application of potassium thioacetate_Chemicalbook [chemicalbook.com]

- 6. Synthesis and Structure–Activity Relationship of Thioacetamide-Triazoles against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Palladium-catalyzed carbonylation of thioacetates and aryl iodides for the synthesis of S-aryl thioesters - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 10. Captopril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to Potassium Thioacetate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium thioacetate (B1230152) (KSAc) is a versatile and widely utilized reagent in organic chemistry, particularly in the synthesis of sulfur-containing compounds. As the potassium salt of thioacetic acid, it serves as a nucleophilic source of sulfur, enabling the formation of thioesters and thiols, which are crucial functional groups in numerous biologically active molecules and pharmaceutical agents. This technical guide provides a comprehensive overview of the physical and chemical properties of potassium thioacetate, detailed experimental protocols for its synthesis and key reactions, and its applications in drug development and other areas of chemical research.

Physical and Chemical Properties

This compound is a white to light brown crystalline solid. It is known for its hygroscopic nature and sensitivity to air, necessitating proper storage under an inert atmosphere. A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₂H₃KOS | |

| Molecular Weight | 114.21 g/mol | |

| Appearance | White to light brown crystalline powder, crystals, or chunks | |

| Melting Point | 173-176 °C | |

| Boiling Point | 130.6 °C at 760 mmHg (decomposes) | |

| Density | 1.58 g/cm³ | |

| Solubility | Soluble in water, methanol, ethanol, and other polar solvents. Insoluble in nonpolar solvents like alkanes and ethers. | |

| pKa | 3.6 | |

| Sensitivity | Air and moisture sensitive (hygroscopic) |

Chemical Reactivity and Applications

The primary utility of this compound in organic synthesis stems from its role as a potent sulfur nucleophile. It is extensively used for the introduction of thiol groups into molecules, typically through a two-step process involving the formation of a thioacetate ester followed by hydrolysis.

Thioester and Thiol Synthesis

This compound readily reacts with alkyl halides and other electrophiles to form thioesters. This reaction is a cornerstone for the preparation of protected thiols, which can be deprotected under basic or acidic conditions to yield the free thiol. The thioester serves as a stable intermediate, avoiding the often foul-smelling and easily oxidized thiols. This methodology is crucial in the synthesis of pharmaceuticals, including anti-AIDS drugs.

Palladium-Catalyzed Cross-Coupling Reactions

In addition to nucleophilic substitution reactions, this compound is a key reagent in palladium-mediated cross-coupling reactions with aryl halides and triflates. This reaction provides a powerful method for the formation of S-arylthioacetates, which are precursors to valuable aryl thiols and other sulfur-containing aromatic compounds.

Experimental Protocols

Synthesis of this compound

This compound can be synthesized by the neutralization of thioacetic acid with potassium hydroxide (B78521).

Materials:

-

Thioacetic acid

-

Potassium hydroxide

-

Ethanol

Procedure:

-

Dissolve potassium hydroxide (1.0 equivalent) in ethanol.

-

Slowly add thioacetic acid (1.0 equivalent) to the potassium hydroxide solution with stirring.

-

The reaction is typically exothermic. Maintain the temperature as needed.

-

The product, this compound, will precipitate from the solution.

-

Collect the solid by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Synthesis of Thioesters from Alkyl Halides

This protocol describes the general procedure for the S-alkylation of an alkyl halide using this compound.

Materials:

-

Alkyl halide (e.g., benzyl (B1604629) bromide)

-

This compound

-

Anhydrous dimethylformamide (DMF) or acetone (B3395972)

-

Dichloromethane

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve this compound (1.2 equivalents) in anhydrous DMF or acetone in a round-bottom flask under an inert atmosphere.

-

Add the alkyl halide (1.0 equivalent) to the solution at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude thioester.

-

Purify the product by column chromatography on silica (B1680970) gel if necessary.

One-Pot Synthesis of Sulfides

A one-pot procedure for the synthesis of unsymmetrical sulfides from two different alkyl halides can be achieved using this compound.

Materials:

-

Benzyl bromide (or other primary alkyl halide)

-

Second alkyl halide (e.g., allyl bromide)

-

This compound

-

Potassium carbonate

-

Methanol

Procedure:

-

Dissolve this compound (1.0 equivalent) in methanol.

-

Add benzyl bromide (1.0 equivalent) and stir the mixture at room temperature for approximately 2 hours to form the thioacetate intermediate.

-

Add potassium carbonate to the reaction mixture to facilitate the in-situ deacetylation, generating a thiolate anion.

-

Add the second alkyl halide (e.g., allyl bromide) to the mixture.

-

Stir at room temperature until the reaction is complete (monitored by TLC).

-

Work up the reaction by adding water and extracting with an organic solvent.

-

Purify the resulting sulfide (B99878) by column chromatography.

Visualizations

Note on Signaling Pathways: The user's request included the creation of diagrams for signaling pathways. However, extensive research indicates that this compound's primary role is as a reagent in chemical synthesis rather than a modulator of biological signaling pathways. Therefore, in place of signaling pathway diagrams, the following visualizations depict key experimental workflows where this compound is centrally involved.

Caption: Experimental workflow for the synthesis of thioesters.

Caption: One-pot synthesis of unsymmetrical sulfides.

Caption: Palladium-catalyzed synthesis of S-aryl thioacetates.

Conclusion

This compound is an indispensable reagent for the synthesis of sulfur-containing organic molecules. Its ability to act as a robust sulfur nucleophile in both substitution and transition-metal-catalyzed reactions makes it a valuable tool for chemists in academia and industry, particularly in the field of drug discovery and development. The experimental protocols and workflows provided in this guide offer a practical framework for the effective utilization of this versatile compound. As research in synthetic methodology continues to advance, the applications of this compound are likely to expand, further solidifying its importance in modern organic chemistry.

The Reaction of Potassium Thioacetate with Alkyl Halides: A Mechanistic and Practical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Potassium thioacetate (B1230152) (CH₃COSK) is a highly versatile and widely utilized reagent in organic synthesis, primarily serving as a robust nucleophilic source of sulfur. Its reaction with alkyl halides represents a cornerstone method for the formation of thioesters, which are stable, isolable intermediates readily converted to thiols. This pathway avoids the direct use of volatile and malodorous thiols, offering a significant practical advantage in the synthesis of sulfur-containing molecules, which are prevalent in pharmaceuticals and biologically active compounds. This guide provides a detailed examination of the core reaction mechanism, experimental protocols, and key quantitative data.

Core Reaction Mechanism: SN2 Pathway

The reaction between potassium thioacetate and an alkyl halide proceeds predominantly through a bimolecular nucleophilic substitution (Sₙ2) mechanism. In this process, the thioacetate anion (CH₃COS⁻), a potent sulfur nucleophile, attacks the electrophilic carbon atom of the alkyl halide.

Key Mechanistic Steps:

-

Nucleophilic Attack: The sulfur atom of the thioacetate anion performs a backside attack on the carbon atom bearing the halogen (the leaving group).

-

Transition State: A single, high-energy transition state is formed where the sulfur-carbon bond is partially formed, and the carbon-halogen bond is partially broken.

-

Inversion of Stereochemistry: The reaction results in an inversion of the stereochemical configuration at the electrophilic carbon center, a hallmark of the Sₙ2 mechanism.

-

Product Formation: The thioester is formed, and the halide is displaced as a leaving group, which pairs with the potassium cation.[1][2]

The efficiency of this reaction is highly dependent on the structure of the alkyl halide. Primary and secondary alkyl halides are excellent substrates, whereas tertiary halides typically fail to react via substitution and may undergo elimination side reactions instead.

Caption: Sₙ2 mechanism of this compound with an alkyl halide.

Experimental Protocols

The following provides a generalized, yet detailed, methodology for the synthesis of a thioacetate from an alkyl halide using this compound. This protocol is based on commonly cited laboratory procedures.[1]

Materials:

-

Alkyl halide (1.0 equivalent)

-

This compound (KSAc) (1.5 equivalents)

-

Anhydrous Dimethylformamide (DMF) or Methanol (approx. 10 volumes)

-

Brine solution

-

Hexanes or other suitable extraction solvent (e.g., ethyl acetate)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.5 eq.) in the chosen anhydrous solvent (e.g., DMF).

-

Addition of Alkyl Halide: To this stirring solution, add the alkyl halide (1.0 eq.) dropwise at room temperature.

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The reaction time typically ranges from 1 to 3 hours but can be longer depending on the substrate.[1][3] Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting alkyl halide spot is consumed.

-

Workup - Quenching: Upon completion, quench the reaction by adding a brine solution (e.g., 10 mL).

-

Workup - Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent like hexanes or ethyl acetate (B1210297) (e.g., 3 x 15 mL).

-

Drying and Concentration: Combine the organic layers and dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude thioacetate.

-

Purification: If necessary, purify the crude product by flash column chromatography on silica (B1680970) gel.

Caption: General experimental workflow for thioacetate synthesis.

Quantitative Data Summary

The reaction conditions and yields are highly dependent on the specific alkyl halide substrate and solvent system employed. The following table summarizes representative data from various sources.

| Alkyl Halide Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Benzyl Bromide | DMF | Room Temp. | 1 | ~95 | [1] |

| n-Butyl Bromide | DMF | 50 | 1 | >90 | |

| Cinnamyl Bromide | DMF | 50 | 1 | >90 | |

| Cyclopentyl Bromide | DMF | 50 | 1 | 65 | |

| Various Alkyl Halides | Methanol | Reflux | 3 - 96 | 87 - 98 | [3] |

| Benzyl Bromide | Methanol | Room Temp. | 2 | >90 | [2] |

Advanced Considerations and Side Reactions

While the Sₙ2 reaction is robust for primary and secondary halides, several factors must be considered for optimal results.

-

Substrate Limitations: As mentioned, tertiary alkyl halides are not suitable substrates as they favor E2 elimination pathways, leading to the formation of alkenes rather than the desired thioester. Sterically hindered secondary halides may also give lower yields.

-

Solvent Choice: Polar aprotic solvents like DMF, DMSO, and acetone (B3395972) are commonly used as they effectively solvate the potassium cation without strongly hydrogen-bonding with the thioacetate nucleophile, thus enhancing its reactivity.[3]

-

Metal-Catalyzed Reactions: For less reactive substrates, such as aryl halides, traditional Sₙ2 conditions are ineffective. In these cases, transition-metal catalysis, often employing palladium or copper, is necessary to facilitate the C-S bond formation.[4][5]

-

Subsequent Hydrolysis: The primary utility of thioacetates is often as precursors to thiols. The thioester can be readily hydrolyzed under basic conditions (e.g., with a base like potassium carbonate in methanol) or cleaved to afford the corresponding thiol.[2][6] This two-step sequence (thioester formation and hydrolysis) is a common and effective method for thiol synthesis.[6]

References

- 1. benchchem.com [benchchem.com]

- 2. One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04872H [pubs.rsc.org]

- 3. ias.ac.in [ias.ac.in]

- 4. researchgate.net [researchgate.net]

- 5. The application of potassium thioacetate_Chemicalbook [chemicalbook.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

Solubility of Potassium Thioacetate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of potassium thioacetate (B1230152) (KSAc) in various organic solvents. Understanding the solubility of this versatile reagent is critical for its effective use in a range of applications, from the synthesis of pharmaceuticals to the functionalization of materials. This document compiles available solubility data, presents detailed experimental protocols for solubility determination, and illustrates key experimental workflows.

Overview of Potassium Thioacetate Solubility

This compound (CH₃COSK, Molar Mass: 114.21 g/mol ) is a white to light-brown crystalline solid. Its utility as a nucleophilic source of the thioacetate anion makes it a valuable reagent for the introduction of thiol groups in organic synthesis.[1][2] The solubility of this compound is largely dictated by the polarity of the solvent, following the principle of "like dissolves like."

Generally, this compound exhibits good solubility in polar organic solvents and is sparingly soluble or insoluble in nonpolar organic solvents. It is soluble in alcoholic solvents like methanol (B129727) and ethanol (B145695), as well as other polar solvents such as acetone.[3][4] Conversely, it has low solubility in nonpolar solvents like petroleum ether, benzene, toluene, alkanes, and ethers.[3][5][6] The compound is also highly soluble in water.[5][7]

Quantitative Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on available information, the following table summarizes known quantitative and qualitative solubility. Researchers are encouraged to determine specific solubilities for their systems of interest using the protocols outlined in this guide.

| Solvent | Chemical Formula | Type | Solubility | Temperature (°C) | Citation |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | 22 mg/mL (192.62 mM) | Not Specified | [8] |

| Methanol | CH₃OH | Polar Protic | Soluble | Not Specified | [4][6][9] |

| Ethanol | C₂H₅OH | Polar Protic | Moderately Soluble | Not Specified | [5] |

| Acetone | C₃H₆O | Polar Aprotic | Soluble | Not Specified | [4] |

| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Used as a reaction solvent | Not Specified | [10] |

| Acetonitrile | C₂H₃N | Polar Aprotic | No specific data found | Not Specified | |

| Toluene | C₇H₈ | Nonpolar | Insoluble | Not Specified | [5] |

| Benzene | C₆H₆ | Nonpolar | Low Solubility | Not Specified | [3][4] |

| Petroleum Ether | Mixture | Nonpolar | Low Solubility | Not Specified | [3][4] |

| Diethyl Ether | (C₂H₅)₂O | Nonpolar | Insoluble | Not Specified | [6][9] |

| Alkanes (e.g., Hexane) | CnH2n+2 | Nonpolar | Insoluble | Not Specified | [6][9] |

Note: The term "soluble" indicates that the compound dissolves to a practically useful extent for synthetic reactions, but does not imply a specific quantitative value. A patent for the preparation of this compound notes its "low solubility" in high-concentration ethanol is utilized for its crystallization and purification.[11]

Experimental Protocol for Solubility Determination

The following is a generalized and robust protocol for determining the solubility of a solid compound like this compound in an organic solvent. The method is based on the widely used "shake-flask" or equilibrium solubility method.

Materials and Equipment

-

This compound (analytical grade, dried)

-

Organic solvent of interest (anhydrous, high-purity)

-

Analytical balance (± 0.1 mg accuracy)

-

Thermostatically controlled shaker or incubator

-

Vials with airtight caps (B75204) (e.g., 20 mL scintillation vials)

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., HPLC, UV-Vis Spectrophotometer, or gravimetric analysis setup)

Procedure

-

Preparation of Saturated Solution: a. Add an excess amount of this compound to a vial. The excess solid is crucial to ensure that the solution reaches saturation. b. Accurately pipette a known volume of the organic solvent into the vial. c. Securely cap the vial to prevent solvent evaporation. d. Place the vial in a thermostatically controlled shaker set to the desired temperature. e. Agitate the mixture for a sufficient time to reach equilibrium. A period of 24-48 hours is typically recommended.[1][12]

-

Sample Collection and Preparation: a. After the equilibration period, allow the vial to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle. b. Carefully withdraw a sample of the supernatant using a syringe. Avoid disturbing the solid at the bottom. c. Attach a syringe filter to the syringe and filter the solution into a clean, tared vial to remove any undissolved microparticles.

-

Quantification of Solute:

-

Gravimetric Method: i. Weigh the tared vial containing the filtered saturated solution. ii. Gently evaporate the solvent under a stream of inert gas or in a vacuum oven at a temperature that will not cause decomposition of the this compound. iii. Once the solvent is fully evaporated, reweigh the vial to determine the mass of the dissolved solid.[3] iv. Calculate the solubility in mg/mL or g/100 mL.

-

Spectroscopic/Chromatographic Method: i. Accurately dilute the filtered saturated solution with a known volume of the solvent. ii. Analyze the diluted solution using a pre-calibrated analytical method (e.g., HPLC) to determine the concentration. iii. Back-calculate the concentration in the original saturated solution to determine the solubility.

-

Data Analysis and Reporting

-

Perform the experiment in triplicate to ensure reproducibility.

-

Report the solubility as a mean value with the standard deviation.

-

Specify the temperature at which the solubility was determined, as it is a critical parameter.

Visualized Workflows and Logical Relationships

The following diagrams, generated using Graphviz, illustrate key experimental and logical workflows relevant to the use of this compound.

Experimental Workflow for Solubility Determination

This diagram outlines the key steps in determining the solubility of this compound in an organic solvent, as detailed in the experimental protocol.

Caption: Workflow for determining the solubility of a solid.

S-Alkylation Reaction Workflow

This compound is frequently used as a nucleophile to displace leaving groups (like halides) from alkylating agents, forming thioacetate esters. This is a common and important application in drug development and organic synthesis.[10][13]

Caption: General workflow for S-alkylation using KSAc.

Conclusion

While comprehensive quantitative data on the solubility of this compound in a wide array of organic solvents is limited, its qualitative behavior aligns with its polar, ionic nature. It is generally soluble in polar organic solvents and insoluble in nonpolar ones. For applications requiring precise solubility data, the experimental protocol provided in this guide offers a reliable method for its determination. The workflows illustrated provide a clear visual guide for both solubility testing and a key synthetic application of this important reagent.

References

- 1. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 10387-40-3 [m.chemicalbook.com]

- 3. quora.com [quora.com]

- 4. In which organic solvents are this compound soluble-Thioacetic_Potassium_Thioacetate_Wuxue Rongtai Pharmaceutical [en.wxrtyy.com.cn]

- 5. nbinno.com [nbinno.com]

- 6. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. selleckchem.com [selleckchem.com]

- 9. chem.ws [chem.ws]

- 10. m.youtube.com [m.youtube.com]

- 11. CN111302994A - Novel preparation method of this compound - Google Patents [patents.google.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Unraveling the Foundational Research Applications of PK11195: A Technical Guide

An In-depth Examination of the Archetypal Translocator Protein (TSPO) Ligand in Cellular and Disease Research

Important Note: The initial query for CAS 10387-40-3, which corresponds to Potassium Thioacetate, appears to be inconsistent with the request for in-depth foundational research applications in a biomedical context. The provided details and subsequent research strongly indicate that the compound of interest is PK11195 , a renowned research tool with the chemical name 1-(2-chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide. This document will proceed with a comprehensive analysis of PK11195.

Introduction

PK11195 is a high-affinity, selective antagonist for the Translocator Protein (TSPO), an 18 kDa protein primarily located in the outer mitochondrial membrane.[1] Its discovery and characterization have been pivotal in elucidating the physiological and pathological roles of TSPO. This technical guide provides a detailed overview of the foundational research applications of PK11195, with a focus on its mechanism of action, key experimental data, and the signaling pathways it modulates.

Core Mechanism of Action

PK11195 exerts its biological effects primarily through its interaction with TSPO. TSPO is a component of a multi-protein complex that includes the voltage-dependent anion channel (VDAC) and the adenine (B156593) nucleotide translocase (ANT), which are crucial regulators of mitochondrial function and apoptosis.[2] The binding of PK11195 to TSPO can influence a range of cellular processes, including:

-

Mitochondrial Apoptosis: PK11195 can promote apoptosis, presumably by modulating the mitochondrial permeability transition pore (mPTP).[2][3]

-

Chemosensitization: It has been shown to enhance the efficacy of chemotherapy by inhibiting the function of ATP-binding cassette (ABC) transporters like P-glycoprotein (Pgp), leading to increased intracellular drug accumulation.[3]

-

Neuroinflammation and Microglial Activation: TSPO expression is significantly upregulated in activated microglia, making radiolabeled PK11195 a valuable tool for imaging neuroinflammation in various neurological disorders.[4][5]

-

Modulation of Cellular Signaling: PK11195 has been shown to influence various signaling pathways, including those involved in oxidative stress, inflammation, and cell cycle regulation.[6][7]

Quantitative Data Summary

The following tables summarize key quantitative data for PK11195 from various in vitro and in vivo studies.

| Parameter | Value | Species/System | Reference |

| Binding Affinity (Ki) | 2.9 nM | Human | [4] |

| 9.3 nM (racemate) | [4] | ||

| 3.60 ± 0.41 nM | [8] | ||

| Binding Affinity (Kd) | 1.4 nM | Rat brain tissue | [9] |

| 4.3 - 6.6 nM | Human brain tissue | [9] | |

| IC50 (Proliferation) | 80 - 120 µM | Neuroblastoma cell lines | [2] |

Table 1: Binding Affinity and In Vitro Efficacy of PK11195

| Study Type | Animal Model | Dose | Key Findings | Reference |

| Neuroinflammation | Rat model of cortical spreading depression | 1 mg/kg (unlabeled) | Increased binding potential in the core and ipsilateral regions, indicating microglial activation. | [10] |

| Cognitive Dysfunction | Rat model of LPS-induced cognitive dysfunction | 3 mg/kg | Ameliorated learning and memory impairment. | [5] |

| Pharmacokinetics | Rat | 5, 10, 20 mg/kg (i.v.) | Half-life of elimination: ~5.4 h; Brain/plasma ratio: ~3. | [11] |

Table 2: In Vivo Studies Utilizing PK11195

Experimental Protocols

In Vitro Chemosensitization Assay

Objective: To determine the ability of PK11195 to sensitize cancer cells to chemotherapeutic agents.

Methodology:

-

Cell Culture: Hematologic cancer cell lines (e.g., leukemia or myeloma cells) are cultured in appropriate media.

-

Drug Treatment: Cells are pre-treated with varying concentrations of PK11195 for a specified duration (e.g., 1 hour).

-

Chemotherapy Exposure: A chemotherapeutic agent (e.g., doxorubicin, vincristine) is added to the culture media at its IC50 concentration.

-

Viability Assay: After a defined incubation period (e.g., 48 hours), cell viability is assessed using an Alamar blue assay or MTT assay.

-

Data Analysis: The reduction in cell viability in the presence of both PK11195 and the chemotherapeutic agent is compared to the agent alone to determine the chemosensitizing effect.[2]

PET Imaging of Neuroinflammation

Objective: To visualize and quantify microglial activation in the brain using radiolabeled PK11195.

Methodology:

-

Radioligand Synthesis: --INVALID-LINK---PK11195 is synthesized from its precursor.[12]

-

Animal Model: A model of neuroinflammation is induced in rodents (e.g., via lipopolysaccharide injection or induction of cortical spreading depression).[10]

-

Radioligand Injection: A bolus of --INVALID-LINK---PK11195 is injected intravenously into the animal.[10]

-

PET Scan: A dynamic PET scan is acquired over a specific duration (e.g., 60 minutes).[10]

-

Image Analysis: The PET data is reconstructed and analyzed to determine the binding potential (BP) of the radioligand in different brain regions. An increase in BP in specific regions indicates increased TSPO expression and, consequently, microglial activation.[10]

Signaling Pathways and Experimental Workflows

PK11195-Mediated Chemosensitization

PK11195 can enhance the efficacy of chemotherapy through a dual mechanism: a TSPO-dependent pro-apoptotic effect and a TSPO-independent inhibition of drug efflux pumps.

Caption: Dual mechanism of PK11195 in chemosensitization.

Inhibition of NLRP3 Inflammasome Activation

PK11195 has been shown to reduce neuroinflammation by inhibiting the activation of the NLRP3 inflammasome in microglia.

Caption: PK11195 attenuates neuroinflammation via NLRP3 inhibition.

Workflow for Assessing Neuroprotective Effects

This workflow outlines the experimental steps to evaluate the neuroprotective effects of PK11195 in a model of cognitive impairment.

Caption: Experimental workflow for PK11195 neuroprotection studies.

Conclusion

PK11195 remains a cornerstone tool in the study of TSPO biology and its implications in a wide array of pathological conditions. Its utility spans from fundamental research into mitochondrial function and apoptosis to its application as a diagnostic imaging agent for neuroinflammation. The data and protocols presented in this guide underscore the multifaceted nature of PK11195's research applications and provide a foundation for future investigations into the therapeutic potential of targeting the Translocator Protein.

References

- 1. 1-(2-Chlorophenyl)- N-[11C]methyl- N-(1-methylpropyl)-3-isoquinoline carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The translocator protein (TSPO) ligand PK11195 induces apoptosis and cell cycle arrest and sensitizes to chemotherapy treatment in pre- and post-relapse neuroblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PK11195, a peripheral benzodiazepine receptor (pBR) ligand, broadly blocks drug efflux to chemosensitize leukemia and myeloma cells by a pBR-independent, direct transporter-modulating mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Essential Principles and Recent Progress in the Development of TSPO PET Ligands for Neuroinflammation Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The TSPO-specific Ligand PK11195 Protects Against LPS-Induced Cognitive Dysfunction by Inhibiting Cellular Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | PK11195 Protects From Cell Death Only When Applied During Reperfusion: Succinate-Mediated Mechanism of Action [frontiersin.org]

- 7. Frontiers | TSPO Ligands PK11195 and Midazolam Reduce NLRP3 Inflammasome Activation and Proinflammatory Cytokine Release in BV-2 Cells [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Kinetic analysis and test-retest variability of the radioligand [11C](R)-PK11195 binding to TSPO in the human brain - a PET study in control subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jnm.snmjournals.org [jnm.snmjournals.org]

- 11. Pharmacokinetics of the peripheral benzodiazepine receptor antagonist, PK 11195, in rats. The effect of dose and gender - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Evaluation of (R)-[11C]PK11195 PET/MRI for Spinal Cord-Related Neuropathic Pain in Patients with Cervical Spinal Disorders [mdpi.com]

An In-depth Technical Guide to the Early-Stage Investigation of Potassium Thioacetate Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium thioacetate (B1230152) (KSAc) is a versatile and widely utilized reagent in organic synthesis, primarily serving as a robust nucleophilic source of sulfur. Its reactivity allows for the efficient formation of thioacetates, which are stable precursors to thiols, key functional groups in numerous biologically active molecules and pharmaceutical agents. This technical guide provides a comprehensive overview of the core reactivity of potassium thioacetate, detailing its fundamental chemical properties, and common synthetic applications. A significant focus is placed on providing structured quantitative data, detailed experimental protocols for key transformations, and visual representations of reaction mechanisms and workflows to facilitate practical application in a research and development setting.

Introduction

This compound (CH₃COSK) is an organosulfur salt that has become an indispensable tool for the introduction of sulfur-containing moieties in organic molecules.[1] Its utility stems from its ability to act as a potent sulfur nucleophile in a variety of reactions, most notably in the synthesis of thioacetate esters and, subsequently, thiols.[2] The thioacetate group serves as a convenient protecting group for the often-sensitive thiol functionality, allowing for its introduction early in a synthetic sequence and deprotection under mild conditions at a later stage.

This guide will delve into the fundamental reactivity of this compound, with a particular focus on its application in thioacetylation of alkyl halides, the subsequent hydrolysis to thiols, its role in transition-metal-catalyzed cross-coupling reactions, and its involvement in radical-mediated transformations.

Physicochemical Properties

This compound is a white to light brown crystalline powder.[1] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 10387-40-3 | [2] |

| Molecular Formula | C₂H₃KOS | [2] |

| Molecular Weight | 114.21 g/mol | [2] |

| Melting Point | 173-176 °C | [1] |

| Solubility | Soluble in water | [1] |

| Sensitivity | Air and moisture sensitive, hygroscopic | [1] |

Core Reactivity and Synthetic Applications

The primary mode of reactivity for this compound is as a nucleophile, where the thioacetate anion displaces a leaving group to form a thioester. This section details the most common applications of this reactivity.

Thioacetylation of Alkyl Halides

The reaction of this compound with alkyl halides is a fundamental and widely used method for the synthesis of thioacetates. This reaction typically proceeds via an Sₙ2 mechanism.[3]

The following table summarizes the reaction conditions and yields for the thioacetylation of various alkyl halides.

| Alkyl Halide | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |

| Benzyl (B1604629) bromide | Benzene | Room Temp | 1 | 83 | [4] |

| Benzyl chloride | Benzene | 80 | 3 | 85 | [4] |

| 4-Methylbenzyl bromide | Benzene | Room Temp | 1 | 98 | [4] |

| 4-Nitrobenzyl bromide | Benzene | Room Temp | 1 | 97 | [4] |

| 1-Bromooctane | Benzene | 80 | 8 | 89 | [4] |

| 1-Chlorooctane | Benzene | 80 | 24 | 25 | [4] |

| α,α'-Dibromo-p-xylene | Benzene | Room Temp | 1 | 95 | [4] |

| 4-Vinylbenzyl chloride | DMF | Room Temp | 2 | >95 | [3] |

| Mesylate of (S)-2-hydroxy-3-phenylpropanoate | DMF | Room Temp | Overnight | 54 | [5] |

-

In a round-bottom flask, dissolve this compound (1.5 equivalents) in dimethylformamide (DMF, 10 volumes).

-

To this solution, add benzyl bromide (1.0 equivalent).

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a brine solution (10 mL).

-

Extract the aqueous layer with hexanes (3 x 10 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate (B86663) or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude S-benzyl thioacetate.

-

Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Diagram: Sₙ2 Thioacetylation Workflow

Caption: Experimental workflow for the synthesis of thioacetates.

Hydrolysis of Thioacetates to Thiols

Thioacetates can be readily hydrolyzed to the corresponding thiols under basic conditions. This deprotection step is crucial for unmasking the thiol functionality at the desired stage of a synthesis.

| Thioacetate | Hydrolysis Conditions | Time (h) | Yield (%) | Reference(s) |

| S-(10-Undecenyl) thioacetate | NaOH, Ethanol (B145695), Reflux | 2 | 95 | [6] |

| S-3-(2-Methylfuryl) thioacetate | Lipase (Candida rugosa), Water (pH 5.8) | 0.25 | 88 | [7] |

| S-2-Furfuryl thioacetate | Lipase (Candida rugosa), Water (pH 5.8) | 1 | 74 | [7] |

| Various Alkyl Thioacetates | Borohydride exchange resin, Pd(OAc)₂, Methanol | N/A | 87-98 | [8] |

| Mesylate-derived thioacetate | TMSBr, CH₂Cl₂ | N/A | 30 | [5] |

-

Dissolve S-(10-undecenyl) thioacetate (2.0 g, 8.76 mmol) in 10 mL of ethanol in a three-neck round-bottom flask under an inert atmosphere.

-

Add a solution of NaOH (700 mg, 18 mmol) in 2.5 mL of H₂O dropwise.

-

Reflux the reaction mixture for 2 hours.

-

Cool the mixture to room temperature.

-

Neutralize the mixture with 6 mL of degassed 2 M HCl solution.

-

Transfer the mixture to a separatory funnel under an inert atmosphere.

-

Add 20 mL of degassed diethyl ether and 10 mL of degassed water, then separate the organic layer.

-

Wash the organic layer with 10 mL of degassed water and dry over Na₂SO₄.

-

Remove the solvent using a rotary evaporator to obtain 11-mercapto-1-undecene.

Diagram: Thioacetate Hydrolysis Pathway

Caption: Reaction pathway for the basic hydrolysis of thioacetates.

Transition-Metal-Catalyzed Reactions

This compound is an effective sulfur source in transition-metal-catalyzed cross-coupling reactions, particularly with aryl halides and triflates, to form S-aryl thioacetates.[9] Palladium-catalyzed systems are commonly employed for this transformation.[10]

| Aryl Halide/Triflate | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 4-Bromobenzonitrile | Pd₂(dba)₃ / CyPF-tBu | Toluene | 110 | 24 | 91 |

| 4-Bromoacetophenone | Pd₂(dba)₃ / CyPF-tBu | Toluene | 110 | 24 | 88 |

| 4-Triflyloxyacetophenone | Pd₂(dba)₃ / CyPF-tBu | Toluene | 110 | 24 | 85 |

| 2-Bromopyridine | Pd₂(dba)₃ / CyPF-tBu | Toluene | 110 | 24 | 75 |

| Various Bromides/Triflates | Pd catalyst | 1,4-Dioxane | 160 (microwave) | N/A | 65-91 |

This protocol describes a thiol-free, one-pot synthesis of unsymmetrical sulfides.

-

React benzyl bromide (1 equivalent) with this compound (1 equivalent) in methanol.

-

After 2 hours, add potassium carbonate to the reaction mixture to deprotect the thioacetate and generate the sulfide (B99878) nucleophile in situ.

-

Add a primary alkyl halide to the reaction mixture to yield the desired unsymmetrical sulfide.

Diagram: Palladium-Catalyzed C-S Coupling Cycle

Caption: Catalytic cycle for C-S bond formation.

Radical-Mediated Reactions

Recent advancements have demonstrated the utility of this compound in radical-mediated reactions, often initiated by visible light photoredox catalysis.[11] This approach allows for novel transformations, such as the formation of amides from amines and this compound.[12]

-

In a reaction vessel, combine the amine (1 equivalent), this compound (1.2 equivalents), and a photocatalyst (e.g., Ru(bpy)₃Cl₂ (2 mol%)) in acetonitrile.

-

Irradiate the mixture with a visible light source (e.g., a 45 W household bulb) at room temperature for 1-3 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, concentrate the reaction mixture and purify the residue by column chromatography to afford the corresponding amide.

Diagram: Photoredox Catalyzed Amide Formation

Caption: Radical mechanism for amide formation.

Conclusion

This compound is a highly effective and versatile reagent for the introduction of sulfur functionality in organic synthesis. Its reactivity is well-established in classical nucleophilic substitution reactions and has been successfully extended to modern transition-metal-catalyzed and radical-mediated transformations. The ability to form stable thioacetate intermediates, which can be deprotected under mild conditions, makes it an invaluable tool for the synthesis of complex molecules, particularly in the field of drug discovery and development. The experimental protocols and quantitative data provided in this guide are intended to serve as a practical resource for researchers and scientists, enabling the efficient and predictable application of this compound in their synthetic endeavors.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. nva.sikt.no [nva.sikt.no]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. imreblank.ch [imreblank.ch]

- 8. ias.ac.in [ias.ac.in]

- 9. The application of potassium thioacetate_Chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. Harnessing radical mediated reactions of thioacids for organic synthesis - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00123D [pubs.rsc.org]

- 12. datapdf.com [datapdf.com]

Unlocking Novel Transformations: An In-depth Technical Guide to New Reactions with Potassium Thioacetate

For Researchers, Scientists, and Drug Development Professionals

Potassium thioacetate (B1230152) (KSAc) has long been a staple reagent in organic synthesis, primarily for the introduction of thiol functionalities. However, recent advancements have unveiled its remarkable versatility in a range of novel and powerful transformations. This technical guide provides a comprehensive overview of these cutting-edge reactions, offering detailed experimental protocols, quantitative data for comparative analysis, and visual representations of reaction pathways to empower researchers in their synthetic endeavors. From transition-metal-catalyzed cross-couplings to innovative one-pot procedures and photoredox-mediated reactions, this document serves as a practical resource for leveraging the full potential of potassium thioacetate in the synthesis of complex molecules and pharmacologically active compounds.

Palladium-Catalyzed Synthesis of S-Aryl Thioacetates

The palladium-catalyzed cross-coupling of aryl halides and triflates with this compound represents a robust and versatile method for the formation of C-S bonds, providing access to valuable S-aryl thioacetates which are precursors to a wide array of sulfur-containing molecules.

Quantitative Data

| Entry | Aryl Halide/Triflate | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4-Bromobenzonitrile | Pd₂(dba)₃ (2.5) | Xantphos (5) | i-Pr₂NEt | Toluene (B28343) | 110 | 15 | 95 | [1] |

| 2 | 4-Bromoacetophenone | Pd₂(dba)₃ (2.5) | Xantphos (5) | i-Pr₂NEt | Toluene | 110 | 15 | 92 | [1] |

| 3 | 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ (2.5) | Xantphos (5) | i-Pr₂NEt | Toluene | 110 | 15 | 88 | [1] |

| 4 | 4-Bromobenzoic acid | Pd₂(dba)₃ (2.5) | Xantphos (5) | i-Pr₂NEt | Toluene | 110 | 15 | 85 | [1] |

| 5 | 4-Tolyl triflate | Pd₂(dba)₃ (2.5) | Xantphos (5) | i-Pr₂NEt | Toluene | 110 | 15 | 91 | [1] |

| 6 | 2-Bromopyridine | Pd₂(dba)₃ (2.5) | Xantphos (5) | i-Pr₂NEt | Toluene | 110 | 15 | 89 | [1] |

Experimental Protocol: General Procedure for Palladium-Catalyzed S-Arylation

To a reaction vessel charged with the aryl bromide or triflate (1.0 mmol), this compound (1.5 mmol), and cesium carbonate (2.0 mmol) is added a solution of Pd₂(dba)₃ (0.025 mmol, 2.5 mol%) and Xantphos (0.05 mmol, 5 mol%) in toluene (5 mL). The vessel is sealed and the mixture is stirred at 110 °C for 15 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (B1210297) and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the corresponding S-aryl thioacetate.[1]

Reaction Workflow

References

Theoretical Studies on Potassium Thioacetate Reaction Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental studies on the reaction pathways of potassium thioacetate (B1230152) (KSAc), a versatile reagent in organic synthesis, particularly for the introduction of sulfur-containing moieties in drug development.[1] This document details the mechanistic insights obtained from computational studies, presents quantitative data, outlines experimental protocols, and visualizes the key reaction pathways.

Core Reaction Pathways of Potassium Thioacetate

This compound is a widely used nucleophilic sulfur source for the formation of carbon-sulfur bonds.[1] Its reactivity is primarily harnessed through three key reaction pathways:

-

Nucleophilic Substitution (SN2): The classic reaction with alkyl halides to form thioesters.

-

Transition Metal-Catalyzed Cross-Coupling: Primarily with aryl and vinyl halides, catalyzed by copper or palladium complexes.

-

Visible-Light Photoredox Catalysis: A modern approach for amide bond formation.

This guide will delve into the theoretical underpinnings and practical applications of each of these pathways.

Data Presentation: Quantitative Insights from Theoretical Studies

Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in elucidating the mechanisms and energetics of this compound reactions. This section summarizes key quantitative data from these studies.

Copper-Catalyzed C-S Cross-Coupling Reaction

A joint experimental and computational study by Soria-Castro et al. provides significant insights into the Ullmann-type reaction between this compound and iodobenzene, catalyzed by a CuI/1,10-phenanthroline (B135089) complex. The study confirmed that an oxidative addition-reductive elimination mechanism via a Cu(III) intermediate is the most energetically favorable pathway.

Table 1: Calculated Relative Free Energies (ΔG) for the Stationary Points in the Oxidative Addition/Reductive Elimination Pathway of the Reaction between [Cu(phen)(SAc)] and Iodobenzene.

| Stationary Point | Description | Relative Free Energy (ΔG) in kcal/mol |

| Reactants | [Cu(phen)(SAc)] + PhI | 0.0 |

| TSOA | Transition State for Oxidative Addition | +22.5 |

| Intermediate (CuIII) | Trigonal Bipyramidal Cu(III) complex | +15.8 |

| TSRE | Transition State for Reductive Elimination | +18.9 |

| Products | [Cu(phen)I] + PhSAc | -15.1 |

Data sourced from DFT calculations.

Table 2: Calculated Relative Enthalpies (ΔH) and Electronic Energies (ΔE) for the Stationary Points.

| Stationary Point | Relative Enthalpy (ΔH) in kcal/mol | Relative Electronic Energy (ΔE) in kcal/mol |

| Reactants | 0.0 | 0.0 |

| TSOA | +22.1 | +21.2 |

| Intermediate (CuIII) | +15.1 | +14.1 |

| TSRE | +18.3 | +17.3 |

| Products | -15.8 | -16.8 |

Data sourced from DFT calculations.

Nucleophilic Substitution (SN2) and Photoredox Pathways

While the SN2 reaction of this compound with alkyl halides and its use in photoredox catalysis are well-established synthetic methods, comprehensive theoretical studies providing detailed quantitative data, such as tables of activation energies and reaction thermodynamics for a range of substrates, are not as readily available in the reviewed literature. General principles from DFT studies on SN2 reactions indicate that the activation barriers are influenced by the nature of the alkyl halide and the solvent. Similarly, mechanistic proposals for the photoredox-catalyzed amidation exist, but detailed energetic profiles from computational studies are not extensively documented in tabular form.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Synthesis of S-Aryl Thioacetates via Copper-Catalyzed Cross-Coupling

This protocol is adapted from the work of Soria-Castro et al. on the Ullmann-type reaction.

Materials:

-

Aryl iodide (e.g., iodobenzene)

-

This compound (KSAc)

-

Copper(I) iodide (CuI)

-

1,10-Phenanthroline (phen)

-

Toluene (B28343) (anhydrous)

-

Schlenk tube or similar reaction vessel

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk tube under an inert atmosphere, add CuI (5 mol%) and 1,10-phenanthroline (10 mol%).

-

Add anhydrous toluene to the tube.

-

Add the aryl iodide (1.0 equivalent) and this compound (1.2 equivalents).

-

Seal the tube and heat the reaction mixture at 100 °C for 24 hours with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (B1210297) and filter through a pad of celite to remove insoluble salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Synthesis of Thioesters via SN2 Reaction

This is a general protocol for the nucleophilic substitution reaction between an alkyl halide and this compound.

Materials:

-

Alkyl halide (e.g., benzyl (B1604629) bromide)

-

This compound (KSAc)

-

Dimethylformamide (DMF) or acetone

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve this compound (1.2 equivalents) in DMF or acetone.

-

To this solution, add the alkyl halide (1.0 equivalent) dropwise at room temperature with stirring.

-

Continue stirring at room temperature and monitor the reaction by TLC. The reaction is typically complete within a few hours.

-

Once the reaction is complete, pour the mixture into water and extract with diethyl ether or ethyl acetate.

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

The crude thioester can be purified by distillation or column chromatography if necessary.

Amide Synthesis via Visible-Light Photoredox Catalysis

This protocol is based on the work of Tan, Qiu, and Chen for the synthesis of amides from this compound and amines.[2]

Materials:

-

Amine (e.g., aniline)

-

This compound (KSAc)

-

Tris(bipyridine)ruthenium(II) chloride ([Ru(bpy)3]Cl2) (photocatalyst)

-

Acetonitrile (ACN)

-

Visible light source (e.g., blue LED lamp or a household 45W bulb)

-

Reaction vial

Procedure:

-

In a reaction vial, dissolve the amine (1.0 equivalent), this compound (1.5 equivalents), and [Ru(bpy)3]Cl2 (1-2 mol%) in acetonitrile.

-

Seal the vial and place it at a suitable distance from the visible light source.

-